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Foreword: The Versatility of a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, certain molecular

frameworks consistently emerge as "privileged structures" due to their ability to interact with a

wide range of biological targets. The benzoxazole core is a prominent member of this class,

and its derivative, 5-Methoxy-2-methylbenzoxazole, presents a particularly interesting case.

[1][2][3] The strategic placement of an electron-donating methoxy group and a reactive methyl

group on this rigid heterocyclic system bestows upon it a unique combination of electronic

properties and functional handles for further elaboration.[4] This guide aims to provide

researchers, scientists, and drug development professionals with a comprehensive

understanding of the synthesis, applications, and experimental protocols involving 5-Methoxy-
2-methylbenzoxazole, moving beyond a simple recitation of facts to explain the underlying

chemical principles that govern its utility.

Core Characteristics of 5-Methoxy-2-
methylbenzoxazole
5-Methoxy-2-methylbenzoxazole is a heterocyclic organic compound featuring a fused

benzene and oxazole ring system.[4] Its structure is foundational to its chemical behavior.

Molecular Formula: C₉H₉NO₂[4][5]
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Molecular Weight: 163.17 g/mol [4][5]

CAS Number: 5676-57-3[4][5]

The key to its utility lies in the interplay of its constituent parts:

The benzoxazole core provides a stable, aromatic platform. Benzoxazoles are known for

their diverse biological activities, including potential antiviral, anticancer, and neuroprotective

effects.[4]

The 5-methoxy group is an electron-donating group that influences the electronic properties

of the aromatic ring, enhancing the nucleophilicity of the precursor 2-aminophenol during

synthesis.[4]

The 2-methyl group offers a site for various chemical transformations, most notably

condensation reactions.

Property Value Reference

IUPAC Name
5-methoxy-2-methyl-1,3-

benzoxazole
[4][5]

Canonical SMILES
CC1=NC2=C(O1)C=CC(=C2)

OC
[4]

InChI Key
WCXSVOWHNXWHRT-

UHFFFAOYSA-N
[4][5]

Synthesis of 5-Methoxy-2-methylbenzoxazole: A
Classic Cyclization
The most common and reliable method for synthesizing 5-Methoxy-2-methylbenzoxazole is

the condensation reaction between a 2-aminophenol derivative and a carbonyl compound,

followed by cyclization.[4]

Reaction Principle:
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The synthesis hinges on the reaction of 4-methoxy-2-aminophenol with acetic anhydride. The

reaction proceeds via a two-step mechanism:

Amide Formation: The more nucleophilic amino group of 4-methoxy-2-aminophenol attacks

the electrophilic carbonyl carbon of acetic anhydride to form an intermediate amide.

Intramolecular Cyclization: Under acidic or thermal conditions, the phenolic hydroxyl group

attacks the amide carbonyl, followed by dehydration to form the stable oxazole ring.

Reactants

Process Product

4-methoxy-2-aminophenol

Condensation & Cyclization

Acetic Anhydride

5-Methoxy-2-methylbenzoxazole

Click to download full resolution via product page

Caption: Synthesis workflow for 5-Methoxy-2-methylbenzoxazole.

Detailed Experimental Protocol:
Materials:

4-methoxy-2-aminophenol

Acetic anhydride

Polyphosphoric acid (PPA) or another suitable acid catalyst

Sodium bicarbonate (NaHCO₃) solution

Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 4-methoxy-2-aminophenol (1 equivalent).

Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the flask.

Cyclization: Add a catalytic amount of polyphosphoric acid. Heat the reaction mixture to

reflux (typically around 120-140°C) and maintain for 2-4 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully

pour the reaction mixture into a beaker of cold water or ice.

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium

bicarbonate until the effervescence ceases.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

ethyl acetate (3 x 50 mL).

Drying and Concentration: Combine the organic layers, wash with brine, and dry over

anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to

obtain the crude product.

Purification: Purify the crude 5-Methoxy-2-methylbenzoxazole by column chromatography

on silica gel or by recrystallization to yield the pure compound.

Applications in Organic Synthesis
5-Methoxy-2-methylbenzoxazole serves as a versatile building block for constructing more

complex molecular architectures.[4]

Condensation Reactions for Styrylbenzoxazoles
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The methyl group at the 2-position is sufficiently acidic to be deprotonated by a strong base,

forming a nucleophilic carbanion. This anion can then react with aldehydes in a condensation

reaction to form styrylbenzoxazoles, which are valuable intermediates in the synthesis of

fluorescent dyes and pharmacologically active compounds.[4]

5-Methoxy-2-methylbenzoxazole

Reaction

1. Deprotonation

Aromatic Aldehyde 2. Condensation

Strong Base (e.g., KOtBu)

Styrylbenzoxazole Derivative

Click to download full resolution via product page

Caption: Condensation of 5-Methoxy-2-methylbenzoxazole with an aldehyde.

Protocol: Synthesis of a Styrylbenzoxazole Derivative
Materials:

5-Methoxy-2-methylbenzoxazole

Aromatic aldehyde (e.g., benzaldehyde)

Potassium tert-butoxide (KOtBu)

Anhydrous N,N-Dimethylformamide (DMF)

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g.,

argon), add 5-Methoxy-2-methylbenzoxazole (1 equivalent) dissolved in anhydrous DMF.
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Base Addition: Cool the solution to 0°C in an ice bath. Add potassium tert-butoxide (1.1

equivalents) portion-wise, maintaining the temperature below 5°C. Stir for 30 minutes at this

temperature to ensure complete formation of the carbanion.

Aldehyde Addition: Slowly add a solution of the aromatic aldehyde (1 equivalent) in

anhydrous DMF to the reaction mixture.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until

TLC indicates completion.

Quenching and Extraction: Quench the reaction by carefully adding water. Extract the

product with an appropriate organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with water and brine, dry over anhydrous

Na₂SO₄, and concentrate. Purify the resulting solid by recrystallization or column

chromatography.

Nickel-Catalyzed C-H Arylation
Direct C-H functionalization is a powerful tool in modern organic synthesis. 5-Methoxy-2-
methylbenzoxazole can undergo nickel-catalyzed C-H arylation, allowing for the introduction

of various aryl groups onto the benzoxazole ring.[4] This method provides an efficient route to

novel derivatives with potentially enhanced biological activities.

Protocol: Nickel-Catalyzed C-H Arylation
Materials:

5-Methoxy-2-methylbenzoxazole

Aryl halide (e.g., bromobenzene)

Nickel catalyst (e.g., Ni(OAc)₂)

Ligand (e.g., a phosphine ligand)

Base (e.g., K₂CO₃)
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Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Methoxy-2-
methylbenzoxazole (1 equivalent), the aryl halide (1.2 equivalents), the nickel catalyst (5-10

mol%), the ligand (10-20 mol%), and the base (2 equivalents) in a Schlenk tube.

Solvent Addition: Add the anhydrous solvent via syringe.

Reaction: Seal the tube and heat the reaction mixture to 80-120°C for 12-48 hours. Monitor

the reaction by GC-MS or LC-MS.

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a

pad of celite to remove inorganic salts and the catalyst.

Purification: Concentrate the filtrate and purify the crude product by column chromatography

to isolate the arylated benzoxazole derivative.

Analytical Characterization
Accurate characterization is crucial for confirming the identity and purity of synthesized

compounds.
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Technique
Expected Observations for 5-Methoxy-2-
methylbenzoxazole

¹H NMR

Signals corresponding to the aromatic protons,

a singlet for the methoxy group protons (~3.8

ppm), and a singlet for the methyl group protons

(~2.6 ppm).

¹³C NMR

Resonances for the aromatic carbons, the

methoxy carbon (~55 ppm), and the methyl

carbon (~14 ppm).

IR Spectroscopy

Characteristic C-H aromatic stretching bands

(3045-3124 cm⁻¹) and a strong C=N stretching

vibration (1520-1536 cm⁻¹).[4]

Mass Spectrometry

A protonated molecular ion peak [M+H]⁺ at m/z

164.07 under electrospray ionization (ESI)

conditions.[4]

RP-HPLC

A single major peak, indicating purity. This

technique is also effective for separating the

compound from impurities during purification.[4]

Safety and Handling
As with all laboratory chemicals, 5-Methoxy-2-methylbenzoxazole should be handled with

care in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and

appropriate gloves.

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and can

cause serious eye damage. It may also cause respiratory irritation.[5]

Storage: Store in a cool, dry place away from incompatible materials.
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5-Methoxy-2-methylbenzoxazole is more than just a simple heterocycle; it is a versatile and

valuable building block in the synthetic chemist's toolkit. Its straightforward synthesis and the

reactive handles provided by the methyl and methoxy groups allow for a wide range of

chemical transformations. From the construction of complex pharmaceutical intermediates to

the synthesis of novel materials, the applications of this compound are extensive and continue

to grow. The protocols and insights provided in this guide are intended to empower researchers

to confidently and effectively utilize 5-Methoxy-2-methylbenzoxazole in their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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